Methyl 2-cyano-3-oxopentanoate
Description
Significance of Multifunctionalized β-Keto Esters in Synthetic Chemistry
Multifunctionalized β-keto esters are crucial building blocks in organic synthesis. Their structure, which includes two distinct electrophilic carbonyl groups and two nucleophilic carbons, allows for selective reactions under appropriate conditions. researchgate.net This versatility makes them valuable precursors for a wide array of molecular systems. researchgate.net
These compounds are particularly important in the synthesis of biologically active molecules. For instance, they are used to create chiral β-hydroxycarboxylic acids, which are key intermediates for anti-inflammatory products, β-amino acids, β-lactams, and pheromones. researchgate.net The ability to introduce various functional groups into the β-keto ester framework allows for the synthesis of complex and structurally diverse molecules.
Furthermore, β-keto esters are employed in various carbon-carbon bond-forming reactions. For example, the α-alkylation of a β-keto ester is a frequently used method. researchgate.net Palladium-catalyzed reactions of their allylic esters have expanded the utility of β-keto esters, leading to the formation of α-allyl ketones, α,β-unsaturated ketones, and other valuable products. nih.gov The development of catalytic asymmetric reactions, such as fluorination, trifluoromethylation, and trifluoromethylthiolation of β-keto esters, has further highlighted their importance in medicinal chemistry due to the significance of fluorine-containing compounds in pharmaceuticals. mdpi.com
Historical Context and Evolution of Research on Cyanocarbonyl Compounds
The study of organic compounds, including cyanocarbonyls, has its roots in the early 19th century when the term "organic chemistry" was first coined to describe the study of compounds from biological sources. libretexts.org A significant milestone was Friedrich Wöhler's synthesis of urea (B33335) in 1828, which demonstrated that organic compounds could be created from inorganic materials, debunking the prevailing theory of "vitalism". libretexts.org
The introduction of the cyano group into organic molecules has long been a focus of research due to its importance as a functional group in natural products, pharmaceuticals, and agrochemicals. researchgate.net Traditionally, cyanation methods involved nucleophilic substitution or the addition of cyanide to electrophiles. researchgate.net The development of electrophilic cyanation reagents has provided a complementary and powerful strategy for the synthesis of cyanocarbonyl compounds. researchgate.net
Research has also focused on the synthesis of β-cyanocarbonyl compounds through methods like the Michael addition of cyanide anions to α,β-unsaturated carbonyl derivatives. researchgate.net More recently, the discovery of iron cyanocarbonyl complexes in meteorites has sparked interest in the prebiotic role of cyanide and its potential involvement in the origin of life. callahanlabatboisestate.com This highlights the long and evolving history of research into cyanocarbonyl compounds, from fundamental synthetic methods to their potential role in astrobiology.
Scope and Research Trajectory of Methyl 2-cyano-3-oxopentanoate Derivatives
Research on this compound and its derivatives is focused on leveraging its reactive functional groups for the synthesis of more complex molecules. The presence of the cyano and keto groups allows for a variety of chemical transformations, including nucleophilic additions, reductions, hydrolysis, and condensation reactions. smolecule.com These reactions are fundamental to its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com
A significant area of research involves the use of β-keto esters like this compound in multicomponent reactions to construct heterocyclic systems. For example, they are used in the synthesis of 3,4-dihydro-2(1H)-pyridones, which have shown interesting biological activities. mdpi.com The development of asymmetric synthesis methods is another key research trajectory. Catalytic enantioselective α-cyanation of β-keto esters allows for the production of optically active α-cyano-β-keto esters containing a chiral quaternary carbon, which are valuable building blocks for chiral molecules. thieme-connect.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
64373-44-0 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 2-cyano-3-oxopentanoate |
InChI |
InChI=1S/C7H9NO3/c1-3-6(9)5(4-8)7(10)11-2/h5H,3H2,1-2H3 |
InChI Key |
HYZFGBDPAKOEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C#N)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Cyano 3 Oxopentanoate
Classical Synthetic Approaches
Traditional methods for synthesizing methyl 2-cyano-3-oxopentanoate rely on fundamental organic reactions that have been refined over decades. These approaches include esterification, condensation reactions, and cyanation of appropriate precursors.
Esterification Strategies from Corresponding Acids or Precursors
Esterification is a direct and common method for the synthesis of esters like this compound. This typically involves the reaction of the corresponding carboxylic acid, 2-cyano-3-oxopentanoic acid, with methanol (B129727) in the presence of an acid catalyst.
One documented approach to a related compound, methyl 2-cyano-3,12-dioxoursol-1,9-dien-28-oate, starts from the commercially available ursolic acid, showcasing a multi-step synthesis that ultimately involves an esterification step. rsc.org While not a direct synthesis of the target molecule, it illustrates the principle of creating a methyl ester from a complex carboxylic acid precursor. The synthesis of various methyl benzoate compounds has been effectively achieved by reacting different benzoic acids with methanol using a solid acid catalyst, demonstrating the versatility of this method. mdpi.com
The general mechanism for acid-catalyzed esterification, often referred to as Fischer esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester and water. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 2-cyano-3-oxopentanoic acid | Methanol | Acid (e.g., H₂SO₄) | This compound |
| Benzoic Acid Derivatives | Methanol | Zr/Ti Solid Acid | Corresponding Methyl Benzoates |
Condensation Reactions (e.g., Knoevenagel, Claisen-type)
Condensation reactions are powerful tools for carbon-carbon bond formation and are central to the synthesis of β-keto esters and related structures.
Claisen-type Condensation: The Claisen condensation involves the reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. organic-chemistry.orgorientjchem.org A crossed Claisen condensation, where two different esters are used, can be synthetically useful if one of the esters lacks enolizable α-hydrogens. organic-chemistry.org For the synthesis of this compound, a plausible Claisen-type approach would involve the condensation of methyl propionate with methyl cyanoacetate (B8463686). In this reaction, a base such as sodium methoxide (B1231860) would deprotonate the α-carbon of methyl cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl propionate. Subsequent loss of a methoxide leaving group would yield the desired product.
A study on the Claisen condensation of dimethyl 2,3-thiophenedicarboxylate with methyl acetate (B1210297) revealed that the reaction primarily occurred at the methoxycarbonyl group in the 2-position of the thiophene ring. chempap.org This highlights the selectivity that can be observed in such reactions. Mechanistic studies on the synthesis of dimethyl malonate via the condensation of methyl acetate and dimethyl carbonate have shown that the reaction proceeds in the presence of a methoxide catalyst. researchgate.net
Knoevenagel Condensation: The Knoevenagel condensation is another key C-C bond-forming reaction, typically involving an active methylene (B1212753) compound (like a cyanoacetate) and an aldehyde or ketone, catalyzed by a weak base. scielo.org.mxorganic-chemistry.org While the classic Knoevenagel condensation leads to an α,β-unsaturated product after dehydration, modifications and subsequent reactions can lead to structures similar to the target compound. For instance, the reaction of an appropriate aldehyde with ethyl cyanoacetate has been shown to produce cyanoacrylates in high yields. scielo.org.mxresearchgate.net
| Condensation Type | Reactant 1 | Reactant 2 | Catalyst/Base | Key Intermediate/Product Type |
| Claisen | Methyl propionate | Methyl cyanoacetate | Sodium methoxide | β-keto ester |
| Knoevenagel | Aldehyde/Ketone | Ethyl cyanoacetate | Weak base (e.g., piperidine) | α,β-unsaturated cyano ester |
Cyanation of Ketone Precursors
The introduction of a cyano group is a fundamental transformation in organic synthesis. tcichemicals.com Cyanation of a suitable ketone precursor is a viable route to obtaining α-cyano ketones, which are closely related to the target molecule. A potential precursor for this compound would be methyl 3-oxopentanoate (B1256331). prepchem.comucla.edu The cyanation of this β-keto ester at the C2 position would yield the desired product.
Various cyanating reagents can be employed, including trimethylsilyl cyanide (TMSCN) and others. nih.gov The reaction is often catalyzed by a Lewis acid or a base. For example, the cyanosilylation of various ketones can be efficiently catalyzed by species like [VO₂(CN)₃]²⁻. nih.gov Catalytic asymmetric cyanation reactions of aldehydes and ketones are also well-documented, providing enantiomerically enriched cyanohydrins which are versatile synthetic intermediates. researchgate.net Recent developments have also explored nickel-catalyzed "cyano-borrowing" reactions where cyanohydrins react with aldehydes or ketones. researchgate.net
Modern and Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Atom Economy and Efficiency Considerations
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wordpress.comprimescholars.comjocpr.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wordpress.com
Addition and rearrangement reactions are generally considered to have 100% atom economy. primescholars.comscranton.edu Condensation reactions, like the Claisen and Knoevenagel reactions, can also be highly atom-economical, as the main byproduct is often a small molecule like water or an alcohol. For instance, the Diels-Alder reaction is a classic example of a highly atom-economical reaction. jocpr.comnih.gov In the context of synthesizing this compound, a well-designed condensation reaction would have a high atom economy, minimizing the generation of waste.
The formula for calculating percent atom economy is: % Atom Economy = (Formula Weight of Atoms Utilized / Formula Weight of All Reactants) x 100 primescholars.com
| Reaction Type | General Atom Economy | Byproducts |
| Addition | High (often 100%) | None |
| Rearrangement | 100% | None |
| Substitution | Moderate | Leaving group, salt |
| Elimination | Low | Leaving group, small molecule |
Utilization of Safer Solvents and Auxiliaries
The choice of solvents and other auxiliary substances is a critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. Research efforts are focused on finding safer alternatives.
Water is an ideal green solvent for many reactions due to its non-toxicity, non-flammability, and abundance. The Knoevenagel condensation, for example, has been successfully carried out in water. researchgate.net Ionic liquids have also emerged as potential green solvents due to their low vapor pressure and tunable properties. arkat-usa.org
In addition to safer solvents, the use of heterogeneous catalysts that can be easily recovered and reused is a key green chemistry strategy. Solid acid catalysts, for instance, can replace corrosive and difficult-to-handle mineral acids in esterification reactions. mdpi.com The development of efficient synthetic routes for novel polar aprotic solvents like methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (PolarClean) further highlights the ongoing efforts to replace conventional, toxic solvents. rsc.org The direct synthesis of dimethyl carbonate from CO₂ and methanol is another example of a greener process that avoids the use of toxic phosgene. rsc.org
Catalytic Strategies for Enhanced Selectivity and Yield
The synthesis of α-cyano-β-keto esters, including this compound, often employs catalytic strategies to improve reaction outcomes. A notable approach is the catalytic enantioselective α-cyanation of β-keto esters. thieme-connect.com This method can produce optically active α-cyano-β-keto esters, which possess a chiral quaternary carbon, in good to high yields. thieme-connect.com One such strategy utilizes a chiral tin alkoxide, generated in situ from an (R)-BINOL-derived chiral tin dibromide and sodium ethoxide, to catalyze the reaction between a β-keto ester and a cyanating agent like p-toluenesulfonyl cyanide (TsCN). thieme-connect.com The chiral catalyst plays a crucial role in controlling the stereochemistry of the product.
Beyond metal-based catalysts, metal-free approaches have also been developed for related structures. For instance, a base-catalyzed reaction between α-hydroxy ketones and cyano compounds can produce highly functionalized tetrasubstituted furans. mdpi.com This method avoids expensive transition metal catalysts and operates under relatively mild conditions, showcasing the versatility of catalytic strategies in synthesizing complex molecules from precursors containing cyano groups. mdpi.com The choice of catalyst is critical, as it can influence not only the yield and selectivity but also the reaction conditions, such as temperature and time. mdpi.com
The following table summarizes a catalytic system used for the asymmetric α-cyanation of a β-keto ester, highlighting the catalyst, reagents, and reaction outcomes.
| Catalyst System | Substrate | Cyanating Agent | Yield | Enantiomeric Excess (ee) |
| (R)-BINOL-derived chiral tin diethoxide | tert-Butyl 2-oxoindane-1-carboxylate | p-Toluenesulfonyl cyanide (TsCN) | 98% | 83% |
This data is derived from a representative example of an asymmetric α-cyanation reaction of a β-keto ester. thieme-connect.com
Multi-Step Synthesis Design and Optimization
Sequential Reaction Pathways for Complex Analogues
The core structure of this compound is a key building block in the synthesis of more complex, biologically active molecules, such as triterpenoid derivatives. researchgate.netmdpi.com The synthesis of these analogues involves intricate, sequential reaction pathways.
For example, the synthesis of methyl 2-cyano-3,12-dioxo-18βH-olean-9(11),1(2)-dien-30-oate, a derivative of glycyrrhetinic acid, involves a ten-step sequence. researchgate.net This pathway includes reactions such as esterification, reduction, oxidation, bromination, saponification, and the introduction of the cyano group via reaction with ethyl formate and hydroxylamine hydrochloride, followed by treatment with sodium methoxide. researchgate.net
Another complex analogue, 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl benzoate, is synthesized from a triterpenoid precursor through a sequence involving oxidation and ozonolysis. mdpi.com The initial step is the oxidation of a 3-hydroxy group to a 3-oxo group using a Jones reagent. mdpi.com This is followed by ozonolysis of a double bond to create the 1,4-diketone structure. mdpi.com This diketone can then undergo further regioselective cyclization under acidic or basic conditions to yield even more complex heterocyclic structures. mdpi.com
These examples demonstrate how the 2-cyano-3-oxo moiety is incorporated into larger molecular frameworks through carefully designed, multi-step synthetic routes.
Stereoselective Synthesis of Related Structures
Achieving specific stereochemistry is a significant challenge in organic synthesis. For structures related to this compound, stereoselective methods are employed to control the formation of chiral centers.
An efficient method for producing optically active 3-cyano-2-hydroxy esters is the rhodium-catalyzed asymmetric transfer hydrogenation of β-cyano α-ketoesters. nih.govacs.orgacs.org This reaction proceeds via a dynamic kinetic resolution (DKR) process, allowing for the creation of two adjacent stereocenters with high yields and excellent enantio- and diastereoselectivities (>99% ee, 99:1 dr in some cases). acs.org This strategy is powerful enough for gram-scale synthesis and for creating intermediates for complex molecules like paclitaxel. acs.org
Another approach to stereocontrol is the enantioselective α-chlorination of β-keto esters, which can be catalyzed by hybrid amide-based Cinchona alkaloids. acs.org This phase-transfer chlorination process can achieve high yields (up to 99%) and high asymmetric induction (up to 97% ee) with very low catalyst loading (0.5 mol%). acs.org This method allows for the synthesis of both enantiomers of the chlorinated product by selecting the appropriate catalyst. acs.org
The table below illustrates the results of a stereoselective reaction on a related β-cyano α-ketoester.
| Reaction Type | Catalyst | Substrate Class | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Asymmetric Transfer Hydrogenation | Rhodium-based complex | β-cyano α-ketoesters | Up to 99:1 | >99% |
This data summarizes the outcomes of a rhodium-catalyzed dynamic kinetic resolution process. acs.org
Chemical Reactivity and Transformation Pathways of Methyl 2 Cyano 3 Oxopentanoate
Reactions Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Additions to the Cyano Moiety
The electrophilic carbon of the nitrile group in methyl 2-cyano-3-oxopentanoate is a site for nucleophilic attack. chemistrysteps.com A prominent example of this type of reaction is the addition of organometallic reagents, such as Grignard reagents. libretexts.orgadichemistry.com The addition of a Grignard reagent (R-MgX) to the nitrile results in the formation of an intermediate imine anion, which upon aqueous workup, hydrolyzes to form a ketone. masterorganicchemistry.com This reaction provides a pathway to introduce a new carbon-carbon bond at the position of the original cyano group. masterorganicchemistry.com
For instance, the reaction of a Grignard reagent with a nitrile, followed by hydrolysis, is a well-established method for the synthesis of ketones. masterorganicchemistry.com The intermediate imine is typically not isolated and is directly converted to the ketone upon the addition of aqueous acid. masterorganicchemistry.com
Table 1: Nucleophilic Addition to the Nitrile Group
| Reagent | Intermediate | Final Product |
|---|
Hydrolysis and Derivatization of the Nitrile Group
The nitrile group can undergo hydrolysis under both acidic and basic conditions to yield a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.comorganicchemistrytutor.com This transformation proceeds in two main stages: the initial hydration of the nitrile to form an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.com
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water. organicchemistrytutor.comlibretexts.org The reaction typically proceeds to the carboxylic acid. organicchemistrytutor.com
In basic hydrolysis, a strong nucleophile, such as a hydroxide ion, directly attacks the nitrile carbon. chemistrysteps.com Milder basic conditions may allow for the isolation of the amide intermediate, whereas harsher conditions generally lead to the formation of the carboxylate salt, which upon acidification, gives the carboxylic acid. organicchemistrytutor.com
The nitrile group is a valuable precursor for various other functional groups. researchgate.net For example, the reduction of nitriles can lead to the formation of primary amines. wikipedia.org Additionally, nitriles can participate in cycloaddition reactions to form nitrogen-containing heterocyclic compounds. researchgate.net
Reactions Involving the Keto Carbonyl Group
The keto carbonyl group is another reactive center in this compound, participating in a variety of nucleophilic additions and condensation reactions.
Nucleophilic Additions and Condensations
The carbonyl carbon of the ketone is electrophilic and can be attacked by various nucleophiles. docbrown.info A common reaction of β-keto esters is the Claisen condensation, which is a base-catalyzed reaction that forms a new carbon-carbon bond, resulting in a β-keto ester. jove.comlibretexts.orgmasterorganicchemistry.comallen.in However, for a molecule like this compound, which already possesses a β-keto ester-like structure, other condensation reactions are more relevant.
One such reaction is the Knoevenagel condensation, a significant carbon-carbon bond-forming reaction. arkat-usa.org This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a base. unifap.brresearchgate.netchemspider.com In the context of this compound, the active methylene group (the carbon between the nitrile and the ketone) could potentially react with another electrophile, or the keto group could react with another active methylene compound.
Reduction Methodologies and Stereochemical Outcomes
The keto group of β-keto esters and related compounds can be reduced to a secondary alcohol. The stereochemical outcome of this reduction is of significant interest in asymmetric synthesis. The diastereoselective reduction of α-alkyl-β-keto carbonitriles has been studied, providing pathways to either syn- or anti-α-alkyl-β-hydroxy carbonitriles. researchgate.net
The choice of reducing agent and the presence of chelating agents can influence the stereoselectivity of the reduction. For example, the use of titanium tetrachloride (TiCl4) in combination with a pyridine-borane complex can lead to high diastereoselectivity for the syn-product. benthamdirect.com Conversely, high anti-selectivity can be achieved using cerium trichloride (CeCl3) with sterically hindered reducing agents like lithium triethylborohydride. benthamdirect.com These methods are crucial for synthesizing chiral building blocks for various applications. benthamdirect.com
Table 2: Diastereoselective Reduction of β-Keto Carbonitriles
| Reagent System | Predominant Stereoisomer |
|---|---|
| TiCl4 / Pyridine-Borane | syn |
Oxime Formation and Subsequent Transformations (e.g., Beckmann Rearrangement)
Ketones react with hydroxylamine to form oximes. wikipedia.orgbyjus.comchemtube3d.comsemanticscholar.org This reaction involves the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. masterorganicchemistry.comic.ac.uk
The resulting oxime can then undergo a Beckmann rearrangement, which is an acid-catalyzed transformation of an oxime into an amide. byjus.commasterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnih.gov The reaction involves the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom. wikipedia.org The Beckmann rearrangement is a valuable synthetic tool for the preparation of amides and lactams. wikipedia.org
For an unsymmetrical ketone like this compound, the formation of two geometric isomers of the oxime is possible, which can lead to two different amide products upon rearrangement. The control of the oxime geometry is therefore crucial for the regioselectivity of the Beckmann rearrangement. wikipedia.org
Reactions Involving the Ester Group
Transesterification Processes
Transesterification is a crucial process for converting one ester into another by reaction with an alcohol. For β-keto esters like this compound, this transformation is of significant interest for synthesizing a wide array of derivatives. nih.govrsc.orgucc.ie The reaction is typically catalyzed by acids, bases, or enzymes and its kinetics, which are often slow, necessitate the use of a catalyst. nih.gov
The selectivity for transesterifying β-keto esters over other ester types is often attributed to the involvement of an enol intermediate, which is stabilized by chelation between the two carbonyl groups and a catalyst. nih.gov An alternative pathway may involve the formation of an acylketene intermediate. nih.gov A variety of methodologies have been developed to promote this reaction efficiently, including the use of heterogeneous catalysts like silica-supported boric acid under solvent-free conditions, which offers an environmentally benign approach with high yields. nih.gov
Table 1: Selected Catalysts for Transesterification of β-Keto Esters
| Catalyst Type | Specific Catalyst Example | Typical Conditions | Reference |
|---|---|---|---|
| Lewis Acid | 3-Nitrobenzeneboronic acid | Varies | researchgate.net |
| Heterogeneous | Silica-supported Boric Acid | Solvent-free | nih.gov |
| Base | Sodium Ethoxide | Anhydrous Alcohol | nih.gov |
These methods allow for the conversion of the methyl ester in this compound to other alkyl esters, providing access to a broader range of compounds for various synthetic applications. nih.gov
Saponification and Decarboxylation
Saponification, the hydrolysis of an ester under basic conditions, converts the methyl ester of this compound into a carboxylate salt. Subsequent acidification yields the corresponding β-keto acid. However, β-keto acids and related compounds containing electron-withdrawing groups at the α-position are often unstable and prone to decarboxylation upon heating. nih.govmasterorganicchemistry.com
This decarboxylation is a key step in syntheses like the acetoacetic ester and malonic ester syntheses, where hydrolysis is followed by heating to yield a ketone or carboxylic acid, respectively. masterorganicchemistry.com The process occurs readily because it proceeds through a cyclic, concerted transition state, leading to an enol intermediate that tautomerizes to the final product. masterorganicchemistry.com
A particularly relevant reaction is the Krapcho decarboxylation, which is specifically applied to esters bearing an electron-withdrawing group (like a keto or cyano group) at the β-position. wikipedia.org This reaction is typically carried out in a dipolar aprotic solvent such as DMSO with salts like lithium chloride at high temperatures. wikipedia.orgsbq.org.br The mechanism involves nucleophilic attack of the halide on the methyl group of the ester, followed by decarboxylation. wikipedia.org An advantage of the Krapcho reaction is that it often avoids the harsh acidic or basic conditions required for traditional saponification and can be more compatible with other functional groups in the molecule. wikipedia.orgsbq.org.br For a compound like this compound, hydrolysis of both the ester and nitrile followed by decarboxylation can be a pathway to simpler ketone structures. researchgate.net
Reactivity of the Active Methylene/Methine Center (α-Carbon)
The carbon atom situated between the cyano and the propionyl group (the α-carbon) is highly acidic due to the electron-withdrawing effects of both adjacent functional groups. This acidity facilitates the formation of a stabilized carbanion (enolate), making this position the primary site for nucleophilic reactions.
Alkylation and Acylation Reactions
The acidic α-proton can be readily removed by a suitable base (e.g., sodium hydride, lithium diisopropylamide) to generate a resonance-stabilized enolate. This nucleophilic enolate can then react with various electrophiles.
Alkylation: In alkylation reactions, the enolate attacks an alkyl halide (or other alkylating agent) in an SN2 reaction to form a new carbon-carbon bond at the α-position. This is a fundamental transformation in the cyanoacetic ester synthesis, where ethyl cyanoacetate (B8463686) is alkylated to produce substituted α-cyano carboxylates. sbq.org.br The same principle applies directly to this compound, allowing for the introduction of various alkyl substituents at the methine center.
Acylation: The enolate of this compound can also react with acylating agents like acyl chlorides or 1-acylbenzotriazoles. acs.orgcdnsciencepub.com However, the acylation of β-dicarbonyl compounds can be complex, as the enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-acylation) or the oxygen atom of the enolate (O-acylation). acs.org The outcome (C- vs. O-acylation) is influenced by factors such as the nature of the acylating agent, the metal counterion of the enolate, the solvent, and the reaction temperature. acs.orgacs.org For instance, the use of dianions, generated by treating the β-keto ester with two equivalents of a strong base, has been shown to be an effective method for achieving C-acylation to yield β,δ-diketo esters. cdnsciencepub.com
Knoevenagel-type Condensations and Michael Additions
The stabilized carbanion generated from this compound is an excellent nucleophile for condensation and conjugate addition reactions.
Knoevenagel-type Condensations: This reaction involves the condensation of an active methylene/methine compound with an aldehyde or ketone, catalyzed by a weak base. purechemistry.orgthermofisher.com The α-carbon of this compound can act as the nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. study.com The initial aldol-type adduct typically undergoes subsequent dehydration (elimination of water) to yield a stable α,β-unsaturated product. youtube.com The reaction is a cornerstone for C-C double bond formation. purechemistry.org
Michael Additions: In the Michael reaction, a soft nucleophile (the Michael donor), such as the enolate of this compound, undergoes a 1,4-conjugate addition to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgbyjus.com This reaction forms a new carbon-carbon bond at the β-carbon of the acceptor. wikipedia.org Doubly stabilized carbon nucleophiles derived from β-keto esters, malonates, and β-cyanoesters are classic examples of effective Michael donors. wikipedia.orglibretexts.orgopenstax.org The reaction is thermodynamically favorable as it results in the formation of a strong C-C single bond at the expense of a weaker C=C π-bond. libretexts.org
Table 2: Reactivity of the α-Carbon in Condensation and Addition Reactions
| Reaction Type | Role of this compound | Electrophile (Substrate) | Key Transformation |
|---|---|---|---|
| Knoevenagel Condensation | Nucleophile (Active Methine) | Aldehyde or Ketone | C=C bond formation |
Enolization and Tautomeric Equilibrium Studies
This compound is a β-dicarbonyl-like compound that can exist in equilibrium between its keto form and two possible enol tautomers. This phenomenon, known as keto-enol tautomerism, is a fundamental property of carbonyl compounds with α-hydrogens. orientjchem.org The equilibrium between the keto and enol forms is generally slow on the NMR timescale, allowing for the observation and quantification of both species. missouri.edunih.gov
The position of the tautomeric equilibrium is highly dependent on several factors:
Solvent Polarity: The equilibrium is strongly influenced by the solvent. rsc.orgcdnsciencepub.com For many acyclic β-dicarbonyl compounds, the keto form is favored in more polar solvents. orientjchem.orgmissouri.edu
Intramolecular Hydrogen Bonding: The enol form can be significantly stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the other carbonyl oxygen. This is a major stabilizing factor for the enol tautomer. missouri.edu
Substitution: The nature of the substituents on the β-dicarbonyl framework can also affect the equilibrium. Electronegative groups at the β-position tend to increase the percentage of the enol form. missouri.edu
Studies on the closely related compound, diethyl 2-cyano-3-oxosuccinate, have shown through various spectroscopic methods (NMR, IR, UV) and X-ray crystallography that the keto-enol equilibrium is strongly shifted towards the enol form, which exists as a hydrogen-bonded dimer in the solid state. mdpi.com Given the structural similarities, this compound is also expected to exhibit a significant population of its enol tautomer, particularly in non-polar solvents where intramolecular hydrogen bonding is favored. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating such equilibria, as the chemical shifts of the protons involved (e.g., the enolic -OH and the α-H) are distinct for each tautomer. nih.govresearchgate.netnih.govox.ac.uk
Intramolecular and Intermolecular Cyclization Reactions of this compound
This compound is a highly functionalized organic molecule that serves as a versatile precursor in the synthesis of complex cyclic systems. Its structure incorporates multiple reactive sites: a nucleophilic α-carbon positioned between a nitrile and a ketone, and several electrophilic centers including the ketone carbonyl, the ester carbonyl, and the carbon of the nitrile group. This unique combination of functionalities allows it to participate in a wide range of both intramolecular and intermolecular cyclization reactions, providing access to a diverse array of carbocyclic and heterocyclic frameworks. The reactivity can be modulated by selecting appropriate reaction conditions and coreactants, making it a valuable building block in synthetic organic chemistry.
Formation of Carbocyclic Ring Systems
The presence of the nitrile and the active methylene group in this compound enables its participation in intramolecular cyclizations to form carbocyclic rings, primarily through base-catalyzed condensation reactions. A key transformation in this category is the Thorpe-Ziegler cyclization. dntb.gov.uachem-station.com This reaction involves the intramolecular condensation of a dinitrile to form a cyclic α-cyanoenamine, which can then be hydrolyzed to yield a cyclic ketone. synarchive.comlscollege.ac.in
For this compound to undergo such a reaction, it would need to be incorporated into a larger molecule containing a second nitrile group or another activated methylene group separated by a suitable carbon chain. In a typical Thorpe-Ziegler mechanism, a strong base (like sodium ethoxide or sodium hydride) deprotonates the α-carbon, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the distal nitrile group within the same molecule. This process forms a five- or six-membered ring, which is thermodynamically favored. The initial product is a cyclic imine that tautomerizes to the more stable enamine. Subsequent acidic workup hydrolyzes the enamine and the remaining nitrile, often accompanied by decarboxylation, to yield the final cyclic ketone.
A closely related and illustrative example is the intramolecular nitrile-anionic cyclization of 2-cyano-3,10-diketones observed in complex triterpenoid systems. mdpi.com In this reaction, treatment with a base like potassium tert-butoxide (t-BuOK) induces the deprotonation of the carbon alpha to the nitrile. The resulting anion attacks the C-10 ketone, leading to the formation of a new five-membered carbocyclic ring fused to the existing molecular framework, yielding an A-pentacyclic alkene β-ketonitrile. mdpi.com This demonstrates the feasibility of using the cyano-activated methylene group for intramolecular C-C bond formation to construct carbocycles.
Table 1: Key Reactions and Concepts for Carbocycle Formation
| Reaction Type | Description | Key Intermediates |
| Thorpe-Ziegler Cyclization | Base-catalyzed intramolecular condensation of dinitriles. | Carbanion, Cyclic imine, α-Cyanoenamine |
| Nitrile Anion Cyclization | Intramolecular attack of a nitrile-stabilized carbanion on a ketone or other electrophile. | Nitrile-stabilized carbanion |
Synthesis of Diverse Heterocyclic Frameworks
The rich functionality of this compound makes it an exemplary substrate for the synthesis of a wide variety of heterocyclic compounds. The β-keto ester and nitrile moieties can react with various dinucleophiles to construct rings containing nitrogen, oxygen, and sulfur atoms.
Pyran Derivatives
Substituted 4H-pyrans can be efficiently synthesized using this compound as the 1,3-dicarbonyl component in multicomponent reactions. A common and highly efficient method is the one-pot, three-component condensation of an aldehyde, an active methylene nitrile (such as malononitrile), and a β-keto ester. nih.govscielo.org.mxnih.gov
The reaction mechanism proceeds through a series of sequential steps:
Knoevenagel Condensation: The reaction is typically initiated by the base-catalyzed condensation between the aldehyde and malononitrile to form an α,β-unsaturated dinitrile intermediate (a benzylidene malononitrile, if benzaldehyde is used).
Michael Addition: The enolate of this compound, also formed under basic conditions, acts as a nucleophile and adds to the electron-deficient double bond of the Knoevenagel adduct in a Michael-type addition.
Intramolecular Cyclization: The resulting adduct undergoes an intramolecular cyclization where an oxygen or nitrogen atom attacks one of the nitrile groups. In the formation of 2-amino-4H-pyrans, the enolic oxygen attacks a nitrile group, followed by tautomerization to yield the stable 2-amino-3,5-dicyano-4H-pyran derivative.
An alternative intramolecular pathway to a pyran ring has also been demonstrated. In a related system, a 2-cyano-3,10-diketone undergoes stereoselective heterocyclization under acidic conditions (e.g., using TsOH) to form a 2S-cyano-pyran-3-one derivative fused to the molecular backbone. mdpi.com This transformation highlights the ability of the keto and cyano groups to participate in intramolecular ring-forming reactions to yield oxygen-containing heterocycles.
Pyridine Derivatives
This compound is also a valuable precursor for the synthesis of highly substituted pyridine derivatives. These syntheses often proceed through variations of the Hantzsch pyridine synthesis, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonia source. wikipedia.orgorganic-chemistry.org Using a β-ketonitrile like this compound leads to cyanopyridine derivatives. rsc.org
A general pathway involves the reaction of this compound with an aldehyde and ammonium acetate (B1210297). The mechanism can be summarized as follows:
Formation of an enamine from the β-ketonitrile and ammonia.
Knoevenagel condensation of the aldehyde with a second equivalent of the β-ketonitrile or another active methylene compound.
Michael addition of the enamine to the Knoevenagel adduct.
Intramolecular cyclization, dehydration, and subsequent aromatization (often requiring an oxidizing agent) to furnish the stable pyridine ring.
This approach allows for the systematic construction of pyridines with multiple substituents, controlling the substitution pattern by choosing the appropriate starting materials. organic-chemistry.org
Pyrazole Derivatives
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classical and highly reliable transformation known as the Knorr pyrazole synthesis. name-reaction.comjk-sci.com this compound, with its β-keto ester functionality, readily undergoes this reaction.
The reaction with hydrazine hydrate proceeds via condensation, typically initiated at the more electrophilic ketone carbonyl group, to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the ester carbonyl. Subsequent dehydration leads to the formation of a pyrazolone ring, which is the tautomerically stable form of the resulting 5-hydroxypyrazole. The final product is a 3-substituted-5-oxo-4,5-dihydro-1H-pyrazole, bearing the cyano and ethyl groups at the appropriate positions on the heterocyclic ring. Using substituted hydrazines (e.g., phenylhydrazine) allows for the introduction of a substituent at the N-1 position of the pyrazole ring. researchgate.netnih.gov
Table 2: Synthesis of Pyrazole from this compound
| Reactant | Reaction Type | Product Class |
| Hydrazine Hydrate | Knorr Pyrazole Synthesis | Substituted Pyrazolone |
| Phenylhydrazine | Knorr Pyrazole Synthesis | N-Phenyl Substituted Pyrazolone |
Other Nitrogen-Containing Heterocycles
The versatile reactivity of this compound extends to the synthesis of other important nitrogen-containing heterocycles, such as isoxazoles and pyrimidines.
Isoxazoles: The reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride provides a direct route to isoxazoles. acs.orgrsc.org When this compound is treated with hydroxylamine, a similar condensation-cyclization sequence to the Knorr synthesis occurs. The nitrogen of hydroxylamine attacks the ketone, and the hydroxylamine oxygen attacks the ester carbonyl, leading to the formation of a substituted isoxazole ring after dehydration. biolmolchem.comacs.org
Pyrimidines: Pyrimidine rings can be constructed by reacting a 1,3-dicarbonyl compound with a reagent containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine. In this reaction, the two nitrogen atoms of the reagent condense with the ketone and ester carbonyls of this compound. This cyclocondensation reaction results in the formation of a substituted pyrimidinone (from urea), pyrimidinethione (from thiourea), or 2-aminopyrimidine (from guanidine), respectively. mdpi.combu.edu.eg
Compound Index
Methyl 2 Cyano 3 Oxopentanoate As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Building Blocks for Organic Synthesis
The unique structure of methyl 2-cyano-3-oxopentanoate, featuring a β-keto-α-cyanoester moiety, makes it an excellent precursor for a wide range of complex molecular building blocks. The carbon atom situated between the nitrile and the ketone carbonyl groups is particularly acidic and can be readily deprotonated by a mild base. This generates a stabilized carbanion that serves as a potent nucleophile, capable of participating in various carbon-carbon bond-forming reactions.
This reactivity allows for the elaboration of the molecular framework through reactions such as alkylations and acylations, introducing new substituents and complexity. Furthermore, the presence of multiple reactive centers—the ketone, the ester, and the nitrile—enables its participation in cyclization and condensation reactions, leading to the formation of diverse heterocyclic systems. Molecules containing a diketone moiety are frequently employed as building blocks in the design of novel, structurally complex molecules. mdpi.com The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to different classes of compounds. This versatility establishes this compound as a key starting material for generating more elaborate intermediates tailored for specific synthetic targets.
Application in the Construction of Functionalized Molecules
The chemical functionality of this compound makes it an important intermediate in the synthesis of a variety of functionalized molecules with applications in several industries.
In the field of agrochemistry, the development of new pesticides and herbicides often relies on the synthesis of complex heterocyclic and carbocyclic structures. While specific public-domain examples detailing the use of this compound are not extensively documented, related cyanoacetate (B8463686) derivatives are known intermediates in the synthesis of biologically active compounds for agricultural use. sigmaaldrich.com The functional groups within this compound are well-suited for constructing the core structures of certain agrochemicals. For instance, the pyrethroid insecticide lambda-cyhalothrin contains a cyano group, highlighting the importance of this functionality in modern agrochemicals. nih.gov The compound's potential to act as a precursor to substituted heterocycles makes it a candidate for the synthesis of novel active ingredients in this sector.
The synthesis of pharmaceutical ingredients frequently involves the construction of complex molecular architectures, many of which are heterocyclic in nature. Compounds containing dicarbonyl functionalities are common structural components in many natural products and medicines. mdpi.com this compound serves as a valuable starting point for such syntheses. Its ability to participate in reactions that form rings makes it a useful precursor for various heterocyclic systems that are central to medicinal chemistry. For example, related compounds like methyl cyanoacetate are used as intermediates in the production of a range of pharmaceuticals. sigmaaldrich.com The reactivity of this compound allows for the systematic modification of its structure to build the complex scaffolds required for therapeutically active molecules.
The application of this compound in polymer chemistry is not as well-documented as its role in small molecule synthesis. Its structure does not lend itself to direct polymerization through common mechanisms. However, its chemical handles could potentially be used to synthesize more complex, specialized monomers. For instance, the ester could be modified, or the ketone could be used as a point of attachment for a polymerizable group. While the radical polymerization of alkyl 2-cyanoacrylates is a well-established field for producing adhesives, these monomers possess a carbon-carbon double bond that this compound lacks. nih.gov Therefore, its contribution to polymer chemistry would likely be indirect, serving as a precursor to a functional monomer rather than acting as a monomer itself.
Strategic Intermediate in Total Synthesis Efforts
The total synthesis of complex natural products requires a strategic approach where key fragments of the target molecule are constructed from readily available starting materials. The compact and functionalized nature of this compound makes it an attractive candidate for such endeavors.
While direct applications of this compound as a starting material in completed total syntheses are not widely reported, the core β-keto-α-cyanonitrile fragment is present in advanced intermediates for complex molecule synthesis. For example, a key step in the synthesis of a complex 1,10-seco-triterpenoid involved the creation of a 2-cyano-3,10-diketone fragment within a larger molecular framework. mdpi.com This intermediate was then subjected to regioselective cyclization to form a cyanopyran-3-one derivative or a pentacyclic alkene β-ketonitrile, demonstrating the utility of this chemical array in building intricate, polycyclic systems reminiscent of natural products. mdpi.com
Additionally, a related compound, methyl 2-methyl-3-oxopentanoate, has been identified as an intermediate in the synthesis of the antiproliferative polyketide (+)-R-aureothin. chemicalbook.com This highlights the role of similar small, functionalized esters in the assembly of complex and biologically significant natural products.
Advanced Synthetic Methodologies for Multi-Component Reactions Involving this compound Remain an Unexplored Area of Research
Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research detailing the application of this compound as a key intermediate in advanced multi-component reactions (MCRs). Multi-component reactions are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, offering significant advantages in terms of atom economy and procedural simplicity. While MCRs are a cornerstone of modern organic synthesis for creating diverse molecular libraries, the role of this compound in these sophisticated methodologies has not been documented.
Extensive searches for the use of this compound in well-known MCRs, such as the Hantzsch pyridine synthesis or the Biginelli reaction for dihydropyrimidinone synthesis, did not yield any specific examples. Similarly, investigations into its application for the one-pot synthesis of other heterocyclic systems like pyridones or dihydropyridines were unfruitful.
While analogous compounds with similar structural features, such as ethyl cyanoacetate and cyanoacetamide, are widely employed as versatile building blocks in a variety of multi-component reactions to generate a wide array of heterocyclic compounds, this compound has not been cited as a substrate in these contexts. The existing body of scientific work focuses on the synthesis and application of other cyano-activated methylene (B1212753) compounds, leaving the potential of this compound in this domain largely unexplored.
Consequently, due to the lack of published research and data, it is not possible to provide a detailed account or data tables related to advanced synthetic methodologies for multi-component reactions specifically utilizing this compound. This represents a potential area for future investigation within the field of synthetic organic chemistry.
Advanced Analytical and Spectroscopic Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed investigation of reactions involving Methyl 2-cyano-3-oxopentanoate. It allows for the non-destructive analysis of reaction mixtures, providing real-time data on the consumption of reactants, formation of products, and the presence of transient intermediates.
The identification of short-lived reaction intermediates is critical for understanding the stepwise pathway of a chemical transformation. NMR spectroscopy can be employed to detect and characterize these transient species. For instance, in reactions involving nucleophilic addition to the carbonyl or cyano groups of β-keto nitriles, NMR can help identify the initial adducts before subsequent rearrangement or elimination occurs. Although specific studies on this compound are not prevalent, the methodology is well-established for related compounds. The reaction of hydrazinecarbothioamides with similar electrophilic systems, such as ethyl 2-cyano-3,3-bis(methylthio)acrylate, has been studied using NMR to fully characterize the structure of the resulting heterocyclic products, implying the transient formation of intermediates that are stabilized through cyclization researchgate.net.
Real-time monitoring of chemical reactions by NMR spectroscopy provides valuable kinetic data. By acquiring spectra at regular intervals, the change in concentration of reactants and products can be quantified by integrating the signals corresponding to specific protons or carbons. This allows for the determination of reaction rates, rate constants, and reaction orders. For example, in the synthesis of heterocyclic compounds from β-oxonitriles, ¹H NMR can be used to track the disappearance of the starting material's characteristic signals and the emergence of signals corresponding to the cyclic product, enabling the optimization of reaction conditions such as temperature and catalyst loading mdpi.com.
This compound can exist in equilibrium between its keto and enol tautomeric forms. NMR spectroscopy is a primary method for studying this equilibrium. The keto and enol forms have distinct sets of NMR signals, and the ratio of their integrated intensities directly corresponds to their relative populations at equilibrium. In solution, the position of this equilibrium is influenced by factors such as solvent polarity, temperature, and concentration. For related β-dicarbonyl compounds, ¹H NMR is used to quantify the equilibrium by integrating the signals of the enolic hydroxyl proton and the α-protons of the keto form ed.gov. For instance, studies on diethyl 2-cyano-3-oxosuccinate, a similar compound, show that in solution, only the signals for the enol form are observed in ¹H and ¹³C NMR spectra, indicating the equilibrium lies far to the enol side mdpi.com. The analysis of 2-cyanobenzoic acid in DMSO-d6 also showed evidence of ring-chain tautomerism, with the open-chain tautomer being the main species, though small signals indicated the presence of the ring tautomer semanticscholar.org.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers of this compound Predicted values are based on established ranges for similar functional groups.
| Keto Form | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ (Ester) | ~3.8 | ~53 |
| CH (α-carbon) | ~4.5 | ~55 |
| CH₂ (Ethyl) | ~2.8 | ~35 |
| CH₃ (Ethyl) | ~1.1 | ~8 |
| C=O (Ketone) | - | ~200 |
| C=O (Ester) | - | ~165 |
| C≡N | - | ~115 |
| Enol Form | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| OH (Enol) | ~12-14 | - |
| CH₃ (Ester) | ~3.7 | ~52 |
| CH (β-carbon) | ~6.0 | ~100 |
| CH₂ (Ethyl) | ~2.5 | ~30 |
| CH₃ (Ethyl) | ~1.2 | ~10 |
| C-OH (Enol) | - | ~175 |
| C=O (Ester) | - | ~168 |
| C≡N | - | ~118 |
Mass Spectrometry for Reaction Progress and Product Elucidation
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of reaction products and intermediates. By ionizing the molecules and analyzing their mass-to-charge ratio, MS provides confirmation of the expected product's formation and can help identify byproducts. In the context of reactions involving this compound, MS can be used to monitor the reaction's progress by tracking the disappearance of the reactant's molecular ion peak and the appearance of the product's peak. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to confirm the identity of the synthesized compounds researchgate.net. For example, in the study of 2-cyanobenzoic acids, mass spectrometry was used to investigate ring-chain tautomeric equilibria in the gas phase semanticscholar.org.
Vibrational Spectroscopy (Infrared and Raman) in Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is particularly useful for identifying polar functional groups. For this compound, the IR spectrum would show characteristic strong absorption bands for the nitrile (C≡N), the ketone carbonyl (C=O), and the ester carbonyl (C=O) groups. The C≡N stretch typically appears as a sharp band in the 2210-2260 cm⁻¹ region. The two carbonyl groups would exhibit strong absorptions between 1670 and 1780 cm⁻¹. The ketone C=O stretch is generally found around 1715 cm⁻¹, while the ester C=O stretch is typically at a slightly higher frequency, around 1735-1750 cm⁻¹ pressbooks.pub. The presence of C-H bonds in the methyl and ethyl groups would also be evident from stretching and bending vibrations in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively lumenlearning.comlibretexts.org.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C≡N stretch would also be visible in the Raman spectrum, often as a strong, sharp peak around 2250 cm⁻¹ researchgate.net. The C=O stretching vibrations are also Raman active. Raman spectroscopy can be advantageous for analyzing aqueous reaction mixtures, as the Raman signal of water is weak, unlike its strong absorption in IR spectroscopy horiba.com.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) lumenlearning.comlibretexts.org | Typical Raman Frequency (cm⁻¹) researchgate.netwestmont.edu |
| Cyano (C≡N) | Stretch | 2210 - 2260 (sharp, medium) | 2240 - 2260 (strong, sharp) |
| Ketone (C=O) | Stretch | ~1715 (strong) | ~1715 (active) |
| Ester (C=O) | Stretch | ~1740 (strong) | ~1740 (active) |
| C-H (sp³) | Stretch | 2850 - 2960 (strong) | 2840 - 2930 (strong) |
| C-O (Ester) | Stretch | 1000 - 1300 (strong) | Active |
| C-H (Methyl/Methylene) | Bend | 1370 - 1470 (variable) | Active |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging, this technique is invaluable for characterizing its solid derivatives. When a reaction involving this compound yields a crystalline product, X-ray diffraction analysis can provide unambiguous proof of its structure, including bond lengths, bond angles, and stereochemistry. This is particularly crucial for complex molecules where spectroscopic data alone may not be sufficient for complete structural elucidation. For example, the crystal structure of a related compound, Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate, was determined by X-ray crystallography, revealing details about its molecular geometry, including the planarity of the acrylate fragment and the formation of hydrogen-bonded dimers in the crystal lattice nih.gov. Similarly, the crystal structure of diethyl 2-cyano-3-oxosuccinate confirmed that the molecule exists in the enol form in the solid state, forming head-to-tail planar dimers mdpi.com.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable in the synthesis and analysis of specialty chemicals like this compound. These methods are crucial for assessing the purity of the final product and for monitoring the progress of the reaction to ensure optimal yield and quality. While specific research data on the chromatographic analysis of this compound is not extensively available in public literature, the analytical methodologies can be inferred from established techniques for structurally similar compounds such as other β-keto esters and cyanoacetates. The primary techniques employed for these purposes are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), often in conjunction with mass spectrometry (MS) for definitive identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC would be the most probable method of choice. This technique separates compounds based on their hydrophobicity.
Illustrative HPLC Method for Purity Assessment
A typical HPLC method for a compound like this compound would involve a C18 stationary phase, which is non-polar, and a polar mobile phase. The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time to effectively separate the target compound from its impurities.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-20 min: 95% B; 20-22 min: 95-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| This data is illustrative and represents a typical method for a compound of this class. |
Expected Purity Analysis Results
In a hypothetical purity analysis, the main peak corresponding to this compound would be identified by its retention time. The purity is then calculated based on the area of this peak relative to the total area of all peaks in the chromatogram.
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| MCO-Batch-001 | 8.54 | 99.2 | 99.2 |
| MCO-Batch-002 | 8.52 | 98.8 | 98.8 |
| MCO-Batch-003 | 8.55 | 99.5 | 99.5 |
| This data is illustrative and based on typical results for similar compounds. |
Gas Chromatography (GC)
For compounds that are volatile and thermally stable, Gas Chromatography is a powerful tool for purity assessment and reaction monitoring. Given the ester functionality and moderate molecular weight of this compound, GC analysis is a feasible option, likely coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification of impurities.
Illustrative GC Method for Reaction Monitoring
During the synthesis of this compound, GC can be used to monitor the consumption of starting materials and the formation of the product. Aliquots of the reaction mixture can be taken at different time points, quenched, and analyzed.
| Parameter | Condition |
| Column | Capillary column with a polar stationary phase (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Detector | FID at 280 °C |
| This data is illustrative and represents a typical method for a compound of this class. |
Hypothetical Reaction Monitoring Data
The progress of the reaction can be tracked by observing the decrease in the peak area of the reactants and the increase in the peak area of the product.
| Time (hours) | Reactant A Area (%) | Reactant B Area (%) | Product Area (%) |
| 0 | 50.0 | 48.0 | 0.0 |
| 1 | 35.2 | 33.5 | 28.3 |
| 2 | 20.1 | 18.9 | 55.7 |
| 4 | 5.3 | 4.8 | 85.1 |
| 6 | < 1.0 | < 1.0 | 92.5 |
| This data is illustrative and based on typical results for similar compounds. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique primarily used for qualitative monitoring of reactions and for preliminary purity checks. It can quickly indicate the presence of starting materials, products, and byproducts.
For a compound like this compound, a silica gel plate would be used as the stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) would serve as the mobile phase. The spots can be visualized under UV light or by staining with a suitable reagent.
Typical TLC System for Reaction Monitoring
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (B1210297) (70:30 v/v) |
| Visualization | UV light (254 nm) and/or Potassium permanganate stain |
| This data is illustrative and represents a typical method for a compound of this class. |
By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and a pure product standard, the progress of the reaction can be efficiently monitored.
Computational and Theoretical Studies on Methyl 2 Cyano 3 Oxopentanoate and Its Transformations
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure, molecular orbital energies, and the relative stabilities of different isomers or conformers.
Detailed studies on analogous compounds like methyl cyanoacetate (B8463686) have utilized methods such as Møller-Plesset perturbation theory (MP2) and density functional theory (DFT) with basis sets like aug-cc-pVTZ to investigate its electronic properties. umanitoba.ca For methyl 2-cyano-3-oxopentanoate, such calculations would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. sciforum.netresearchgate.net
Natural Bond Orbital (NBO) analysis is another quantum chemical tool used to dissect the electronic structure. It helps in understanding hyperconjugative interactions that contribute to molecular stability. For instance, in related molecules, stabilizing interactions have been identified between the lone pairs of ester oxygen atoms and the antibonding orbitals of the carbonyl (C=O) and cyano (C≡N) groups. umanitoba.ca These calculations provide a quantitative picture of the electron distribution and delocalization within the molecule.
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.45 | Indicates electron-donating capability |
| LUMO Energy | -2.15 | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.30 | Relates to chemical reactivity and stability |
Note: The data in this table is representative and derived from computational studies on structurally similar compounds for illustrative purposes.
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a widely used computational method to explore the pathways of chemical reactions. It provides a balance between accuracy and computational cost, making it ideal for studying complex reaction mechanisms involving molecules like this compound.
DFT calculations can be employed to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. nih.gov For example, in the study of base-catalyzed reactions like the hydrocyanation of ketones, DFT methods such as B3LYP-D3(BJ) with extended basis sets (e.g., 6-311+G**) are used to model the step-by-step mechanism. sciforum.netresearchgate.net Such studies can elucidate the role of catalysts and predict which reaction pathway is energetically more favorable.
For transformations involving this compound, DFT could be used to investigate reactions such as:
Decarboxylation: The mechanism of ketonic decarboxylation, which often proceeds through a β-keto acid intermediate, has been shown by DFT to be the kinetically favored pathway over concerted mechanisms. nih.govsemanticscholar.org
Cycloadditions: DFT is effective in studying stereoselective cycloaddition reactions, helping to determine the rate-determining and stereoselectivity-determining steps. rsc.org
Nucleophilic Additions: The addition of nucleophiles to the carbonyl or cyano groups can be modeled to understand regioselectivity and reactivity.
These theoretical investigations provide mechanistic insights that are crucial for designing efficient and selective synthetic routes. researchgate.net
Transition State Analysis and Prediction of Reactivity
A key aspect of elucidating reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy (barrier) of the reaction.
Computational chemists use DFT to locate transition state structures and calculate their energies. The activation energy (ΔG‡) is the difference in free energy between the transition state and the reactants. A lower activation energy implies a faster reaction rate. By comparing the activation energies of different possible pathways, researchers can predict the most likely reaction mechanism and the major product. nih.govrsc.org
For instance, in a hypothetical reaction of this compound, DFT could be used to compare two competing pathways. The calculated activation barriers would provide a quantitative prediction of the reaction's outcome. This predictive power is invaluable for optimizing reaction conditions and catalyst design.
| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Pathway A (e.g., Cyclization) | TS-A | 15.2 | Kinetically favored |
| Pathway B (e.g., Rearrangement) | TS-B | 22.5 | Kinetically disfavored |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of transition state analysis.
Conformational Analysis and Stereochemical Insights
Molecules that are not rigid can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for converting between them. This is crucial as the reactivity and biological activity of a molecule can depend on its preferred conformation.
Computational methods are excellently suited for this task. A common approach is to perform a relaxed potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more rotatable bonds (dihedral angles). researchgate.net For a molecule like this compound, key dihedral angles would include those around the C-C bonds of the pentanoate backbone and the C-O bond of the ester.
Studies on the similar molecule methyl cyanoacetate have shown that the global minimum energy conformation is governed by a delicate balance of stabilizing hyperconjugative interactions and destabilizing steric effects. umanitoba.ca The PES scan reveals the lowest energy conformers and the transition states that separate them. The energy difference between conformers determines their relative populations at a given temperature. These computational insights can explain and predict the outcomes of stereoselective reactions. rsc.org
| Conformer | Key Dihedral Angle(s) (°) | Relative Energy (kJ/mol) | Predicted Population (298 K) |
|---|---|---|---|
| I (Global Minimum) | -170, 65 | 0.00 | ~65% |
| II | 60, 65 | 1.5 | ~30% |
| III | 180, 180 | 5.2 | ~5% |
Note: The data in this table is representative, based on studies of analogous flexible molecules, to illustrate the results of a conformational analysis.
Future Research Directions and Unexplored Reactivity Profiles
Development of Novel Stereoselective Catalytic Transformations
The chiral centers that can be generated at the C2 and C3 positions of the pentanoate backbone present a significant opportunity for the development of asymmetric catalytic methods. While the broader class of β-keto nitriles has been subjected to stereoselective reductions using reductase libraries georgiasouthern.edu, specific catalysts tailored for Methyl 2-cyano-3-oxopentanoate are yet to be explored.
Future research should focus on:
Asymmetric Hydrogenation/Transfer Hydrogenation: Designing chiral transition-metal catalysts (e.g., based on Ruthenium, Rhodium, Iridium) for the enantioselective reduction of the ketone at the C3 position to produce chiral β-hydroxy nitriles. These products are valuable building blocks in medicinal chemistry.
Enantioselective Alkylation and Addition Reactions: Developing catalytic systems for the enantioselective alkylation at the C2 position. Furthermore, the diastereodivergent 1,4-addition of related α-cyanoacetates to enones using palladium catalysts suggests that similar strategies could be developed for conjugate additions involving this compound, yielding products with adjacent tertiary and quaternary stereocenters researchgate.net.
Biocatalysis: Expanding the use of enzymes, such as ketoreductases and nitrilases, to achieve high stereoselectivity under mild, environmentally benign conditions.
A comparative look at potential catalytic systems is presented in the table below.
| Catalytic Approach | Target Transformation | Potential Catalyst Class | Expected Outcome |
| Asymmetric Reduction | C3-Ketone Reduction | Chiral Ru/Rh-phosphine complexes | Enantiopure β-hydroxy nitriles |
| Asymmetric Alkylation | C2-Carbon Alkylation | Chiral Phase-Transfer Catalysts | α-alkylated products with a quaternary stereocenter |
| Biocatalysis | C3-Ketone Reduction | Engineered Ketoreductases (KREDs) | High enantiomeric excess (>99%) under aqueous conditions |
Integration into Flow Chemistry and Continuous Manufacturing Processes
The synthesis of related β-keto esters and nitriles has been shown to be amenable to continuous processing, which offers advantages in safety, consistency, and scalability over traditional batch methods google.com. Patents describe continuous processes for β-keto ester production via Claisen condensation, highlighting the potential for improved yield and purity, particularly for nitrile-containing compounds [].
Future research in this area should aim to:
Develop a Continuous Synthesis Route: Design an end-to-end flow process for this compound, integrating reaction and purification steps. This could involve packed-bed reactors with immobilized catalysts or bases to streamline the process.
In-line Monitoring and Control: Implement Process Analytical Technology (PAT) to monitor critical process parameters (e.g., concentration, temperature, purity) in real-time, enabling automated control and optimization of the manufacturing line.
Telescoped Reactions: Explore telescoping the synthesis of this compound with subsequent downstream reactions in a continuous sequence, avoiding the isolation of intermediates and reducing waste and processing time.
Exploration of Unconventional Activation Methods (e.g., Photoredox, Electrochemistry)
Unconventional activation methods offer new pathways for radical-based reactions, often under mild conditions. Photoredox and electrochemical approaches are particularly promising for activating β-keto esters and nitriles.
Photoredox Catalysis: Research has demonstrated that visible-light photoredox catalysis can generate α-carbonyl radicals from aromatic β-ketoesters, which can then participate in reactions such as benzannulation and cyclization researchgate.netnih.govnih.gov. Future work could explore the generation of radicals from this compound to engage in intramolecular cyclizations or intermolecular couplings, providing access to complex carbocyclic and heterocyclic scaffolds. The combination of photoredox and organocatalysis could also enable direct β-functionalization reactions scispace.com.
Electrochemistry: Electrochemical methods have been successfully used for the synthesis of β-ketonitriles through the cyanation of aryl methyl ketones or the coupling of nitriles with esters researchgate.netresearchgate.net. Future studies could investigate the direct electrochemical modification of this compound. Anodic oxidation could be used to generate radical intermediates for dimerization or coupling reactions, while cathodic reduction could offer a selective method for ketone reduction or functional group transformation.
| Activation Method | Potential Reaction | Key Advantage |
| Photoredox Catalysis | Radical-mediated C-C bond formation | Mild conditions, high functional group tolerance |
| Electrochemistry | Oxidative coupling or reductive cyclization | Avoids stoichiometric chemical oxidants/reductants |
Design of Next-Generation Synthetic Routes with Enhanced Sustainability Metrics
Improving the environmental footprint of chemical synthesis is a critical goal. Future synthetic routes to this compound should be evaluated based on sustainability metrics like Atom Economy and the Environmental Factor (E-Factor).
A plausible route to β-keto nitriles is the Claisen-type condensation of a nitrile with a carboxylic ester google.com. For this compound, this would involve the reaction of methyl propanoate with methyl cyanoacetate (B8463686).
The key objectives for enhancing sustainability are:
Maximizing Atom Economy: Designing syntheses that incorporate the maximum number of atoms from the reactants into the final product. Addition and rearrangement reactions are ideal. Routes that generate stoichiometric byproducts (e.g., salts, water) should be minimized.
Minimizing the E-Factor: Reducing the amount of waste generated per kilogram of product. This involves choosing high-yielding reactions, using catalytic rather than stoichiometric reagents, minimizing solvent use, and enabling solvent recycling.
Utilizing Greener Reagents and Solvents: Replacing hazardous reagents and solvents with safer, renewable, or more environmentally benign alternatives.
The table below compares a hypothetical traditional route with a potential greener alternative.
| Metric | Traditional Route (e.g., Stoichiometric Base) | Greener Route (e.g., Catalytic/Flow) |
| Atom Economy | Moderate (byproduct salt formation) | High (use of catalytic base) |
| E-Factor | High (solvent waste, purification media) | Low (solvent recycling, reduced purification needs) |
| Solvents | Volatile organic solvents (e.g., Toluene, THF) | Greener solvents (e.g., 2-MeTHF, Cyrene) or solvent-free |
| Catalyst | Stoichiometric strong base (e.g., NaH, LDA) | Heterogeneous or recyclable catalyst |
Discovery of Novel Reactivity Patterns for Functional Group Interconversions
The trifunctional nature of this compound provides a rich platform for discovering new chemical reactions. Its constituent groups can be transformed independently or react in concert to build molecular complexity. β-Ketonitriles are known versatile intermediates for synthesizing a wide array of carbocyclic and heterocyclic compounds rsc.org.
Future research should investigate:
Domino and Tandem Reactions: Designing reaction sequences where the initial transformation of one functional group triggers subsequent reactions at other sites. For example, reduction of the ketone could be followed by an intramolecular cyclization involving the nitrile or ester.
Decarboxylative Reactions: The β-keto ester moiety is susceptible to hydrolysis and decarboxylation to yield a ketone aklectures.comfiveable.me. Exploring novel catalytic decarboxylative functionalization reactions could allow the cyanoethyl group to be coupled with various electrophiles or radical partners.
Nitrile Group Transformations: Beyond simple hydrolysis to amides or carboxylic acids, the nitrile group can participate in cycloadditions or act as a directing group for C-H functionalization at the ethyl chain. The Blaise reaction, which converts nitriles into β-keto esters, could potentially be used in reverse or in novel coupling strategies acs.orgyoutube.com.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
